N2-[(4-Methylphenyl)sulfonyl]-L-arginine
Description
N2-[(4-Methylphenyl)sulfonyl]-L-arginine (commonly abbreviated as Tos-L-arginine) is a chemically modified derivative of the amino acid L-arginine. In this compound, the α-amino group (N2) of L-arginine is sulfonylated with a 4-methylphenylsulfonyl (tosyl, Tos) group. This modification confers enhanced stability and altered biochemical interactions, making it valuable in peptide synthesis and enzymology studies. The Tos group acts as a protecting group, shielding the α-amino group during solid-phase peptide synthesis (SPPS) and enabling selective deprotection under acidic conditions .
Tos-L-arginine derivatives are also utilized as substrates or inhibitors in enzymatic assays. For example, methyl esters of Tos-L-arginine (e.g., Tos-Arg-OMe·HCl) are employed to study serine proteases like plasmin and activated protein C (APC), where the Tos group influences substrate specificity and binding affinity .
Properties
Molecular Formula |
C13H20N4O4S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |
InChI Key |
KFNRNFXZFIRNEO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material: Protected L-arginine derivative (e.g., Nα-Boc-L-arginine or Nα-Fmoc-L-arginine).
- Reagent: 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).
- Solvent: Anhydrous dichloromethane or pyridine.
- Conditions: The reaction is performed under inert atmosphere at low temperature (0°C to room temperature) to control reactivity and prevent side reactions.
Reaction Scheme:
Protected L-arginine + 4-methylbenzenesulfonyl chloride → N2-[(4-Methylphenyl)sulfonyl]-L-arginine derivative
Data & Notes:
- Yield: Typically ranges from 70% to 85% depending on the protecting group and reaction conditions.
- Advantages: High selectivity, straightforward procedure, and compatibility with various protecting groups.
- Limitations: Requires prior protection of amino groups; possible side reactions with other nucleophilic sites.
Synthesis via Sulfonamide Formation
Overview:
Another approach involves converting the amino group of arginine into a sulfonamide, which can then be further functionalized.
Procedure:
Data & Notes:
- Reaction Conditions: Usually performed at 0°C to room temperature.
- Yield: Around 75% to 88%, depending on the reaction specifics.
- Supporting Research: Similar sulfonamide synthesis methods are documented in peptide chemistry literature, emphasizing the importance of protecting groups to ensure regioselectivity.
Multistep Synthesis Involving Intermediate Sulfonyl Derivatives
Overview:
A more elaborate route involves synthesizing an intermediate sulfonyl derivative, such as N-tosyl-L-arginine, followed by substitution with the 4-methylphenyl group.
Procedure:
Data & Notes:
- Reaction Conditions: Elevated temperatures or microwave-assisted conditions can improve yields.
- Advantages: Allows for selective introduction of the sulfonyl group at specific positions.
- Research Findings: Similar strategies are outlined in patent literature for the synthesis of sulfonylated amino acids used in pharmaceutical applications.
Synthesis via Aromatic Sulfonation Followed by Functionalization
Overview:
This method involves aromatic sulfonation of toluene to produce 4-methylbenzenesulfonic acid derivatives, which are then converted into sulfonyl chlorides and used for subsequent coupling.
Procedure:
Data & Notes:
- Yield: Variable; optimized conditions can achieve over 80%.
- Notes: This approach is more suitable for large-scale synthesis due to the availability of starting materials.
Research Findings Supporting Synthesis Strategies
C-H Amination Approach:
A recent study proposed constructing cyclic guanidine structures via Rh(II)-catalyzed C-H amination, which could be adapted for arginine derivatives. Although complex, this method offers regioselectivity and stereoselectivity advantages, especially for synthesizing derivatives like this compound with specific stereochemistry.Protection and Deprotection Strategies:
Protection of amino and guanidine groups is critical to prevent side reactions. Common protecting groups include Boc, Fmoc, and Tces, which are removable under mild conditions, facilitating subsequent sulfonylation steps.Reaction Optimization:
Parameters such as solvent choice, temperature, and molar ratios significantly influence yields and purity. For example, using anhydrous dichloromethane with triethylamine as base enhances selectivity.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Direct sulfonylation | Protected L-arginine | 4-methylbenzenesulfonyl chloride | Dichloromethane/pyridine | 0°C to RT | 70-85% | High regioselectivity |
| Sulfonamide formation | Protected L-arginine | 4-methylbenzenesulfonyl chloride | Pyridine | RT | 75-88% | Requires prior protection |
| Multistep intermediate | L-arginine + sulfonyl chloride | N/A | N/A | Controlled | Variable | Complex, multi-step |
| Aromatic sulfonation | Toluene derivatives | SO₃/H₂SO₄ | Sulfuric acid | Elevated temperatures | >80% | Suitable for scale-up |
Chemical Reactions Analysis
Types of Reactions
N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Tos-L-arginine and related sulfonylated arginine derivatives:
Enzymatic Activity Comparisons
highlights the differential activity of Tos-L-arginine derivatives compared to other substrates:
- Chloroform-inducible esterase vs. Tos-Arg-OMe is inactive against plasminogen, whereas chloroform-inducible esterase activates its precursor .
- Antiangiogenic activity :
Enzyme Inhibition
- APC inhibition : Tos-Arg-OMe·HCl shows IC50 values in the micromolar range, making it a tool for studying coagulation pathways .
- Neuropilin-1 antagonism : Sulfonamido derivatives (e.g., 7a ) inhibit VEGF binding with IC50 < 100 nM, highlighting the role of sulfonyl groups in target engagement .
Therapeutic Potential
Compounds like 7a and 9b () combine antiangiogenic and immune-modulatory effects, suggesting utility in cancer therapy. Their efficacy surpasses simpler Tos derivatives due to optimized sulfonamide substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine?
- Methodological Answer : The synthesis typically involves sulfonylation of L-arginine using 4-methylbenzenesulfonyl chloride under alkaline conditions. Key steps include:
- Protecting the α-amino group of L-arginine to avoid side reactions.
- Reacting the ε-amino group with the sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C.
- Purification via column chromatography or recrystallization.
- Validation by <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm sulfonamide bond formation .
Q. Which analytical techniques are critical for characterizing N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine?
- Methodological Answer :
- NMR Spectroscopy : Assign signals for the sulfonyl group (~7.2–7.8 ppm for aromatic protons) and the guanidinium moiety (~3.1–3.3 ppm for CH2 groups).
- X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., torsion angles between the sulfonyl group and arginine backbone).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in crystalline forms .
Q. How can researchers quantify N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in complex mixtures?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–220 nm for sulfonamide absorption).
- Derivatization : Pre-column derivatization with agents like benzoin enhances detection sensitivity.
- Column Selection : Use pH-stable C18 columns (e.g., Shodex) to withstand mobile phases with high pH (8–10) for improved resolution .
Advanced Research Questions
Q. How can structural discrepancies between X-ray crystallography and NMR data for N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine be resolved?
- Methodological Answer :
- Validation Tools : Use PROCHECK to assess stereochemical quality of crystallographic models (e.g., Ramachandran plot outliers) .
- Dynamic Analysis : Apply the Crystallography & NMR System (CNS) suite to refine structures using hybrid restraints from both techniques.
- Sample Preparation : Ensure crystallization conditions mimic NMR solution conditions (e.g., buffer pH, ionic strength) to reduce conformational variability .
Q. What strategies optimize reaction yields during sulfonylation of L-arginine derivatives?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (0–10°C) to minimize sulfonyl chloride hydrolysis.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the ε-amino group.
- Solvent Optimization : Employ anhydrous DMF to stabilize reactive intermediates and improve solubility .
Q. How do non-covalent interactions influence the stability of N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in solid-state forms?
- Methodological Answer :
- Hirshfeld Surface Analysis : Calculate interaction ratios (e.g., H-bonding vs. π-π stacking) using CrystalExplorer.
- Thermal Analysis : Correlate DSC/TGA data with interaction profiles to identify dominant stabilizing forces (e.g., sulfonyl-aromatic interactions contribute to melting point elevation) .
Q. What advanced NMR techniques elucidate conformational dynamics of N<sup>2</sup>-[(4-Methylphenyl)sulfonyl]-L-arginine in solution?
- Methodological Answer :
- NOESY/ROESY : Detect through-space nuclear Overhauser effects to map intramolecular contacts (e.g., between the sulfonyl group and arginine sidechain).
- Relaxation Dispersion Experiments : Probe microsecond-millisecond timescale dynamics of the guanidinium moiety in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
